molecular formula C13H17Cl2N3 B2431259 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride CAS No. 1211801-40-9

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride

Cat. No.: B2431259
CAS No.: 1211801-40-9
M. Wt: 286.2
InChI Key: AFWUHIZJYIJSDM-UHFFFAOYSA-N
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Description

The compound “1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride” is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as tetralin . Tetralin is a colorless liquid and is used as a versatile solvent . The compound also contains a pyrazole ring, which is a common structure in many pharmaceutical drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could potentially increase its polarity compared to tetrahydronaphthalene alone .

Scientific Research Applications

Synthesis of Fused Pyrazoles

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride is utilized in the synthesis of pyrazoles fused with tetrahydroquinoline, dihydro-1H-indene, or tetrahydronaphthalene. This involves forming a tosylhydrazone from an aromatic substrate with aldehyde and acetylenic functionalities, leading to the generation of a diazo compound and subsequent intramolecular 1,3-dipolar cycloaddition. This method shows compatibility with various functional groups, yielding moderate to very good results, as demonstrated by Jash, Das, Sen, and Chowdhury (2017) in their study published in Synthesis (Jash, Das, Sen, & Chowdhury, 2017).

Anticancer Agent Synthesis

The compound is also involved in creating potential anticancer agents. For instance, Gouhar and Raafat (2015) synthesized derivatives through reactions with nucleophile agents like hydrazine hydrate and phenyl hydrazine, leading to hydroxy pyrazole and oxazole compounds. Some of these derivatives were evaluated for their anticancer properties (Gouhar & Raafat, 2015).

Development of Stereoselective Processes

Han et al. (2007) described a multikilogram-scale, stereoselective process for synthesizing a derivative of this compound. This process is significant for the large-scale production of stereospecific compounds (Han et al., 2007).

Creation of Novel Polyaromatic Hydrocarbons

The compound plays a role in the synthesis of novel polyaromatic hydrocarbons. Thimmarayaperumal and Shanmugam (2017) demonstrated a domino protocol involving addition–elimination, intramolecular cyclization, and ring opening and closing sequences to create unique polyaromatic structures (Thimmarayaperumal & Shanmugam, 2017).

Spirocycle Formation

Molchanov, Korotkov, and Kostikov (2006, 2007) explored the formation of spirocyclic compounds using derivatives of this compound in reactions with chlorinating reagents. This demonstrates its utility in synthesizing complex cyclic structures (Molchanov, Korotkov, & Kostikov, 2006, 2007).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds containing pyrazole rings are found in a variety of pharmaceutical drugs, so it’s possible that this compound could have medicinal applications .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12;;/h1-2,4,6,8-9,12H,3,5,7,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWUHIZJYIJSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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